
but-1-en-3-yne;copper(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of but-1-en-3-yne can be achieved through various methods. One common approach involves the coupling of acetylene with ethylene in the presence of a catalyst. This reaction typically requires high temperatures and pressures to proceed efficiently .
Industrial Production Methods
In an industrial setting, but-1-en-3-yne can be produced through the partial hydrogenation of acetylene. This process involves the use of a palladium catalyst supported on an inert material such as alumina. The reaction conditions are carefully controlled to ensure selective hydrogenation, resulting in the formation of but-1-en-3-yne .
Chemical Reactions Analysis
Types of Reactions
But-1-en-3-yne undergoes a variety of chemical reactions due to the presence of both double and triple bonds. Some of the common types of reactions include:
Oxidation: But-1-en-3-yne can be oxidized to form various oxygenated products.
Reduction: The compound can be reduced to form butenes or butanes.
Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogens such as chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Products include but-1-en-3-yne oxide and other oxygenated derivatives.
Reduction: Products include butenes and butanes.
Substitution: Products include halogenated derivatives of but-1-en-3-yne.
Scientific Research Applications
But-1-en-3-yne;copper(1+) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving enynes.
Medicine: Research is ongoing into its potential use in the development of new pharmaceuticals.
Industry: It is used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism by which but-1-en-3-yne;copper(1+) exerts its effects involves the interaction of the copper(1+) ion with the double and triple bonds of the enyne. This interaction can facilitate various chemical transformations, such as the formation of new carbon-carbon bonds. The copper(1+) ion acts as a catalyst, lowering the activation energy of the reaction and increasing the reaction rate .
Comparison with Similar Compounds
Similar Compounds
But-1-en-3-yne: The parent compound without the copper(1+) ion.
But-2-en-1-yne: An isomer of but-1-en-3-yne with different placement of the double and triple bonds.
Copper(1+) acetylide: A compound where the copper(1+) ion is bonded to an acetylide group.
Uniqueness
But-1-en-3-yne;copper(1+) is unique due to the presence of both the enyne and the copper(1+) ionThe copper(1+) ion enhances the reactivity of the enyne, making it a valuable compound in various chemical transformations .
Properties
CAS No. |
5256-77-9 |
|---|---|
Molecular Formula |
C4H3Cu |
Molecular Weight |
114.61 g/mol |
IUPAC Name |
but-1-en-3-yne;copper(1+) |
InChI |
InChI=1S/C4H3.Cu/c1-3-4-2;/h3H,1H2;/q-1;+1 |
InChI Key |
NBOZCPAHGWAIQH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC#[C-].[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


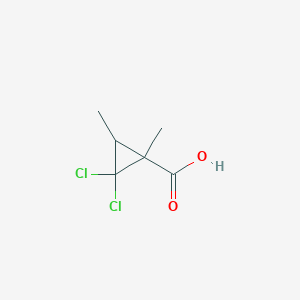
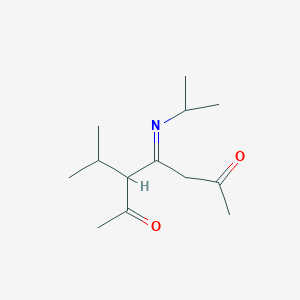
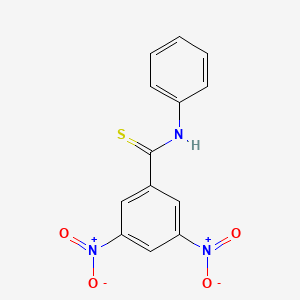

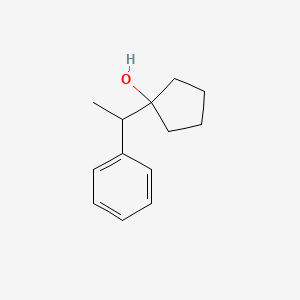


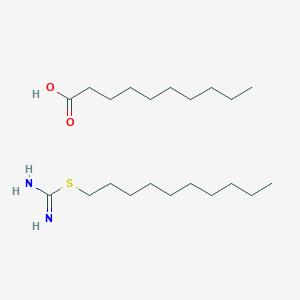
![2,2'-Disulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14742977.png)
![Bicyclo[3.1.0]hexa-1,3,5-triene](/img/structure/B14742984.png)


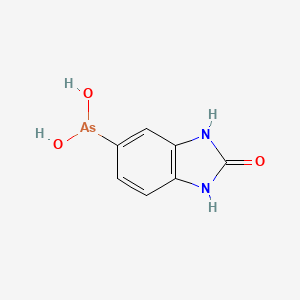
![1,1'-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene](/img/structure/B14743010.png)
